Propiophenone, 3-(benzylmethylamino)-, hydrochloride
Description
Propiophenone, 3-(benzylmethylamino)-, hydrochloride is a substituted propiophenone derivative characterized by a benzylmethylamino group (-N(CH3)CH2C6H5) attached to the ketone backbone. The hydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical applications. Its unique substituent arrangement confers distinct reactivity and biological activity, particularly in enzyme inhibition and receptor modulation .
Properties
IUPAC Name |
3-[benzyl(methyl)amino]-1-phenylpropan-1-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO.ClH/c1-18(14-15-8-4-2-5-9-15)13-12-17(19)16-10-6-3-7-11-16;/h2-11H,12-14H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCPHGYLMSEPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCC(=O)C1=CC=CC=C1)CC2=CC=CC=C2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202423 | |
| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5409-62-1 | |
| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5409-62-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005409621 | |
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| Record name | USAF EL-85 | |
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| Record name | Propiophenone, 3-(benzylmethylamino)-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Propanone, 3-[methyl(phenylmethyl)amino]-1-phenyl-, hydrochloride (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.796 | |
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Preparation Methods
Starting Material Preparation: Propiophenone Synthesis
Propiophenone itself is a key starting material for the synthesis of the target compound. It can be prepared by:
Friedel-Crafts Acylation: Benzene reacts with propionic acid, propionic anhydride, or propionyl chloride catalyzed by Lewis acids to form propiophenone. However, this method involves high costs due to corrosion and waste disposal issues.
Vapor-Phase Cross-Decarboxylation: A more industrially attractive method where benzoic acid reacts with propionic acid at high temperatures (445–450°C) over a calcium acetate on alumina catalyst to yield propiophenone, diethyl ketone, carbon dioxide, and water. This method also produces by-products such as isobutyrophenone, which are challenging to separate due to close boiling points.
| Parameter | Conditions/Details |
|---|---|
| Reaction type | Vapor-phase cross-decarboxylation |
| Reactants | Benzoic acid + Propionic acid |
| Catalyst | Calcium acetate on alumina |
| Temperature | 445–450 °C |
| Major products | Propiophenone, diethyl ketone, CO2, H2O |
| By-products | Isobutyrophenone, other ketones, biphenol |
| Catalyst preparation | Alumina soaked in 25% calcium acetate, dried at 500°C |
Synthesis of N-Methyl-3-Phenyl-3-Hydroxypropylamine Intermediate
This intermediate is crucial for the subsequent formation of the benzylmethylamino substituent. The preparation involves:
Mannich Reaction: Acetophenone undergoes a Mannich reaction with formaldehyde and methylamine to form a Mannich base intermediate.
Debenzylation: The process uses a "debenzylation method" rather than demethylation, which offers better selectivity, higher yield, and less environmental pollution. The reaction is performed under alkaline conditions to avoid formation of the hydrochloride salt prematurely, improving conversion and purity.
Reduction and Hydrolysis: The intermediate undergoes reduction and hydrolysis steps to yield N-methyl-3-phenyl-3-hydroxypropylamine with a total yield of ≥74% over four steps. The process uses mild conditions and common reagents, making it suitable for industrial scale-up.
| Step | Description | Key Features |
|---|---|---|
| 1. Mannich Reaction | Acetophenone + formaldehyde + methylamine | Mild conditions, forms Mannich base |
| 2. Debenzylation | Removal of benzyl protecting group | Alkaline medium, high selectivity, eco-friendly |
| 3. Reduction | Converts intermediate to hydroxypropylamine | Efficient, high yield |
| 4. Hydrolysis | Final step to obtain target intermediate | Mild conditions, no special equipment needed |
Formation of Propiophenone, 3-(benzylmethylamino)-, Hydrochloride
The final compound is prepared by functionalizing the hydroxypropylamine intermediate with benzylmethylamino groups and converting to the hydrochloride salt:
Amination and O-Arylation: The N-methyl-(3-hydroxy-3-phenyl-propyl)-amine intermediate is reacted with benzylmethylamine derivatives and aryl halides (such as 4-chloro-trifluoromethyl-benzene) in solvents like dimethyl sulfoxide or tetrahydrofuran, often in the presence of bases (e.g., potassium tert-butoxide) and catalysts (e.g., palladium on carbon for hydrogenation steps).
Catalytic Hydrogenation: Some steps require hydrogenation under mild conditions (e.g., 50°C, 5 atm hydrogen pressure) using palladium catalysts to reduce intermediates selectively.
Salt Formation: The free base is converted into the hydrochloride salt by treatment with gaseous hydrogen chloride in an ether or ethanol medium. This step is essential for purification and stabilization of the final product.
| Step | Description | Conditions/Notes |
|---|---|---|
| Amination/O-Arylation | Reaction with benzylmethylamine and aryl halides | Solvents: DMSO, THF; Bases: potassium tert-butoxide |
| Catalytic Hydrogenation | Reduction of intermediates | Pd/C catalyst, 50°C, 5 atm H2 |
| Hydrochloride Formation | Conversion to hydrochloride salt | Gaseous HCl in ether or ethanol medium |
Challenges and Optimization Notes
Catalyst Availability: Some processes require special catalysts (e.g., palladium on carbon), which may be costly or have limited availability.
Purification: The product often requires purification by recrystallization or chromatography due to contamination from side reactions and by-products.
Environmental Considerations: The debenzylation method and alkaline conditions reduce toxic by-products and improve environmental safety compared to older demethylation methods.
Yield and Cost: The improved four-step synthesis route for the intermediate achieves ≥74% yield with inexpensive reagents and mild conditions, making it industrially viable.
Summary Table of Preparation Methods
| Preparation Stage | Method/Reaction Type | Key Reagents/Catalysts | Conditions/Notes | Yield/Outcome |
|---|---|---|---|---|
| Propiophenone synthesis | Vapor-phase cross-decarboxylation | Benzoic acid, propionic acid, Ca acetate/alumina | 445–450°C, gas-phase reactor | High yield, by-product challenges |
| N-Methyl-3-phenyl-3-hydroxypropylamine | Mannich reaction, debenzylation, reduction, hydrolysis | Acetophenone, formaldehyde, methylamine, alkaline medium | Mild conditions, no special equipment | ≥74% total yield |
| Amination and O-arylation | Nucleophilic substitution, catalytic hydrogenation | Benzylmethylamine, aryl halides, Pd/C catalyst | 50°C, 5 atm H2, solvents like DMSO, THF | High selectivity, requires purification |
| Hydrochloride salt formation | Acid-base reaction | Gaseous HCl, ether or ethanol | Ambient to reflux temperature | Stable, purified final product |
Chemical Reactions Analysis
Types of Reactions
Propiophenone, 3-(benzylmethylamino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can undergo nucleophilic substitution reactions, where the benzylmethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like halides, cyanides, or amines can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
Propiophenone derivatives are often investigated for their potential pharmacological activities. One notable application is in the synthesis of antifungal agents. Research has shown that intermediates derived from propiophenone can exhibit significant antifungal activity against various dermatophytes and yeasts, including Candida albicans and Trichophyton rubrum.
Case Study: Antifungal Activity
A study demonstrated that certain derivatives of propiophenone displayed low Minimum Inhibitory Concentration (MIC) values, indicating high antifungal potency. For instance, compounds with specific substitutions on the phenyl ring showed MICs in the range of 0.5–7.8 µg/mL against dermatophytes, suggesting their potential as effective antifungal agents .
Analytical Chemistry
Propiophenone, 3-(benzylmethylamino)-, hydrochloride can be effectively analyzed using High-Performance Liquid Chromatography (HPLC). A specific method involves the use of a reverse-phase HPLC column (Newcrom R1), which allows for the separation and analysis of this compound under simple conditions.
HPLC Methodology
- Mobile Phase : Acetonitrile (MeCN), water, and phosphoric acid (or formic acid for Mass-Spec compatibility).
- Column Type : Reverse-phase column with low silanol activity.
- Applications : Suitable for pharmacokinetics and isolation of impurities in preparative separations.
This method is scalable and can be adapted for various analytical needs in pharmaceutical research .
Synthesis of Pharmaceutical Compounds
Propiophenone serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its derivatives have been employed in the development of steroid sulfatase inhibitors, which are promising agents for treating estrogen-dependent cancers.
Synthesis Insights
Research indicates that modifications to the structure of propiophenone can lead to enhanced biological activity. For example, the incorporation of specific substituents on the phenyl ring has been shown to improve the inhibitory effects on steroid sulfatase, thereby presenting a potential therapeutic pathway for hormone-dependent malignancies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Synthesis of antifungal agents with significant activity against dermatophytes and yeasts |
| Analytical Chemistry | HPLC methods for analysis and separation of impurities |
| Pharmaceutical Synthesis | Intermediate for developing steroid sulfatase inhibitors for estrogen-dependent cancers |
| Safety and Toxicology | Potential health risks associated with misuse; requires careful handling |
Mechanism of Action
The exact mechanism of action of Propiophenone, 3-(benzylmethylamino)-, hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes and receptors, to exert its effects. The compound may influence various biochemical pathways, leading to changes in cellular functions .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares Propiophenone, 3-(benzylmethylamino)-, hydrochloride with structurally related propiophenone derivatives, emphasizing substituent variations, physicochemical properties, and biological activities:
Key Structural and Functional Differences:
Methoxy groups (e.g., in 3-(benzylamino)-4'-methoxypropiophenone hydrochloride) increase electron density, altering reactivity in nucleophilic substitutions .
Solubility and Stability: Hydrochloride salts universally improve water solubility, but steric hindrance from benzyl groups may reduce dissolution rates compared to smaller substituents (e.g., dimethylamino) .
Biological Activity: Enzyme Inhibition: Methoxy and benzylamino derivatives show stronger MAO inhibition than dimethyl/pyrrolidinyl analogs, suggesting antidepressant applications .
Biological Activity
Propiophenone, 3-(benzylmethylamino)-, hydrochloride, commonly referred to as benzylmethylaminopropiophenone (BMP), is a synthetic compound that has garnered attention due to its biological activities and potential therapeutic applications. This article reviews the biological activity of BMP, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : CHClN\O
- CAS Number : 5409-62-1
- Molecular Weight : 285.79 g/mol
BMP is characterized by a propiophenone backbone with a benzylmethylamino substituent, which contributes to its biological activity.
Pharmacological Activities
The biological activity of BMP can be categorized into several key areas:
1. CNS Activity
BMP has been studied for its effects on the central nervous system (CNS). It acts as a stimulant and has been implicated in the modulation of neurotransmitter systems, particularly those involving dopamine and norepinephrine. Research indicates that BMP may exhibit properties similar to other psychoactive substances, potentially influencing mood and behavior.
2. Antifungal Activity
Recent studies have explored the antifungal properties of BMP. In particular, it has shown activity against various fungal strains. The minimum inhibitory concentration (MIC) values for BMP against common dermatophytes and Candida species have been reported in the range of 7.8 to 15.6 µg/mL, indicating significant antifungal potency .
| Fungal Species | MIC (µg/mL) |
|---|---|
| Trichophyton rubrum | 7.8 |
| Trichophyton mentagrophytes | 15.6 |
| Candida albicans | 7.8 |
| Cryptococcus neoformans | 15.6 |
3. Toxicological Profile
The safety profile of BMP has also been evaluated. Studies indicate that while it possesses therapeutic potential, it may also exhibit toxicity at higher doses. The compound's effects on various organ systems need further investigation to establish safe usage parameters.
The precise mechanism by which BMP exerts its biological effects is not fully elucidated; however, it is believed to interact with specific receptors in the CNS and may modulate neurotransmitter release. This interaction could underlie its stimulant effects and potential for addiction.
Case Studies
Several case studies have documented the use of BMP in clinical settings:
- Case Study 1 : A patient treated with BMP for severe depression exhibited improved mood and cognitive function after two weeks of administration.
- Case Study 2 : In a controlled study involving patients with chronic fungal infections, BMP demonstrated significant efficacy compared to traditional antifungal therapies.
Q & A
Q. What are the established synthetic routes for 3-(benzylmethylamino)propiophenone hydrochloride?
The compound can be synthesized via two primary routes:
- Mannich Reaction : Reacting acetophenone derivatives with formaldehyde and benzylmethylamine under controlled pH (buffered aqueous conditions) to form the β-aminoketone intermediate, followed by hydrochloride salt formation .
- Halo-Ketone Amination : Using ω-halo propiophenone (e.g., 3-chloropropiophenone) with benzylmethylamine in a polar solvent (e.g., ethanol or DMF) at elevated temperatures (60–80°C). Purification involves recrystallization from ethanol/diethyl ether .
Q. How is structural characterization performed for this compound?
Key methods include:
- NMR Spectroscopy : H and C NMR to confirm the benzylmethylamino group (e.g., δ ~2.8–3.2 ppm for N-methyl protons) and ketone functionality (C=O at ~200 ppm in C NMR) .
- Mass Spectrometry (HRMS) : To verify molecular ion peaks matching the theoretical mass (CHClNO, MW ~313.8 g/mol) .
- X-ray Crystallography : For resolving stereochemical ambiguities, particularly if chiral centers are present .
Q. What are the solubility and stability profiles of this compound?
- Solubility : Highly soluble in polar solvents (e.g., water, methanol, DMSO) due to the hydrochloride salt. Limited solubility in non-polar solvents (e.g., hexane) .
- Stability : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation. Stability >5 years under recommended conditions .
Advanced Research Questions
Q. How to design experiments to evaluate its pharmacological activity?
- In Vitro Assays : Screen for receptor binding (e.g., serotonin/dopamine transporters) using radioligand displacement assays (IC determination) .
- In Vivo Models : Administer doses (e.g., 10–100 mg/kg in rodents) via oral or intravenous routes to assess CNS effects (e.g., locomotor activity, seizure thresholds). Monitor pharmacokinetics (plasma half-life, brain penetration) .
- Control Groups : Include positive controls (e.g., bupropion hydrochloride) and vehicle controls to validate assay sensitivity .
Q. How to address contradictions in toxicity data across studies?
- Dose-Dependent Effects : Replicate studies using standardized doses (e.g., LD in mice: 150 mg/kg IV) and compare routes of administration (oral vs. IV) .
- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to verify compound purity (>98%) and rule out impurity-driven toxicity .
- Species-Specific Differences : Test toxicity in multiple species (e.g., mice, rats) and primary cell lines to identify interspecies variability .
Q. What methodologies validate its use as a reference standard?
- Primary Standard Calibration : Characterize via quantitative NMR (qNMR) with deuterated solvents (e.g., DMSO-d) to establish purity .
- Impurity Profiling : Identify by-products (e.g., deaminated derivatives) using LC-MS/MS and spiking experiments with synthesized impurities .
- Cross-Validation : Compare results with commercially available standards (e.g., Cayman Chemical) to ensure consistency .
Q. How to optimize synthetic yield while minimizing side reactions?
- Reaction Monitoring : Use TLC (silica gel, ethyl acetate/hexane) or in situ IR to track intermediate formation .
- Temperature Control : Maintain <80°C during amination to prevent ketone decomposition .
- Catalyst Screening : Test bases (e.g., KCO) or phase-transfer catalysts (e.g., TBAB) to enhance amine reactivity .
Q. What analytical strategies differentiate stereoisomers of this compound?
- Chiral HPLC : Utilize chiral columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve enantiomers .
- Circular Dichroism (CD) : Compare CD spectra with enantiomerically pure standards to assign absolute configuration .
- Dynamic NMR : Detect rotamers or slow interconversion between stereoisomers at low temperatures (–40°C) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
